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Compound of Interest

Compound Name: Levocabastine

Cat. No.: B1605507 Get Quote

Abstract
This application note details a robust and validated reverse-phase high-performance liquid

chromatography (RP-HPLC) method for the quantitative determination of Levocabastine in

human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug

monitoring, and bioequivalence assessments. The method employs a simple protein

precipitation step for sample preparation, followed by chromatographic separation on a C18

column with UV detection. The method has been validated for linearity, accuracy, precision,

and sensitivity.

Introduction
Levocabastine is a potent and selective second-generation H1-antihistamine used for the

treatment of allergic conjunctivitis and rhinitis. Accurate quantification of Levocabastine in

plasma is essential for understanding its pharmacokinetic profile, including absorption,

distribution, metabolism, and excretion[1]. This application note provides a detailed protocol for

researchers, scientists, and drug development professionals to reliably measure

Levocabastine concentrations in human plasma.

Experimental
Materials and Reagents

Levocabastine hydrochloride reference standard
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Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate

Ethanol

Ortho-phosphoric acid

Water (HPLC grade)

Human plasma (drug-free)

Instrumentation
HPLC system with a UV-Vis detector

C18 analytical column (e.g., Thermo Hypersil CPS, 150 mm x 4.6 mm, 5 µm)[2]

Data acquisition and processing software

Chromatographic Conditions
A summary of the optimal chromatographic conditions is provided in the table below.
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Parameter Condition

Column
Thermo Hypersil CPS (CN column) (150 mm,

4.6 mm i.d., 5 µm)[2]

Mobile Phase
Ethanol : 0.05 M Ammonium Acetate (pH 3.0)

(40:60, v/v)[2]

Flow Rate 1.2 mL/min[2]

Injection Volume 20 µL

Column Temperature 25 °C

Detection UV at 210 nm

Run Time Approximately 10 minutes

Protocols
Standard Solution Preparation

Stock Solution (1 mg/mL): Accurately weigh 25 mg of Levocabastine HCl reference

standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase to obtain a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the stock solution with the mobile phase to achieve concentrations ranging from 50

µg/mL to 200 µg/mL.

Sample Preparation (Protein Precipitation)
Spiking: For calibration standards and quality control (QC) samples, spike appropriate

amounts of the working standard solutions into drug-free human plasma.

Precipitation: To 500 µL of plasma sample (blank, spiked, or unknown), add 1 mL of

acetonitrile.

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein

precipitation.
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Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated

proteins.

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into

the HPLC system.

Method Validation
The analytical method was validated according to ICH guidelines to ensure its reliability for the

intended application.

Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The

calibration curve was linear over the concentration range of 50 to 200 μg/mL with a coefficient

of determination (R²) greater than 0.999.

Accuracy and Precision
The accuracy and precision of the method were determined by analyzing QC samples at three

different concentration levels (low, medium, and high) on the same day (intra-day) and on three

different days (inter-day).

QC Level
Intra-day Precision
(%RSD)

Inter-day Precision
(%RSD)

Accuracy (Mean
Recovery %)

Low < 5% < 5% 98 - 102%

Medium < 5% < 5% 98 - 102%

High < 5% < 5% 98 - 102%
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Note: The table presents typical acceptance criteria. The referenced study on ophthalmic

solutions reported a mean recovery of 100.11%.

Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) were determined based on the

signal-to-noise ratio. The LOD was found to be 0.9 μg/mL, and the LOQ was 3 μg/mL.

Sample Analysis Workflow
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Sample Preparation

HPLC Analysis

Data Analysis

Plasma Sample (500 µL)

Add Acetonitrile (1 mL)

Vortex (1 min)

Centrifuge (10,000 rpm, 10 min)

Collect Supernatant

Evaporate to Dryness

Reconstitute in Mobile Phase (200 µL)

Filter (0.45 µm)

Inject into HPLC System

Chromatographic Separation

UV Detection at 210 nm

Peak Integration

Calibration Curve

Quantification of Levocabastine

Click to download full resolution via product page

Caption: Experimental workflow for the quantification of Levocabastine in plasma.
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Logical Relationship of Method Validation

Method Validation

Validation Parameters

Validated HPLC Method

Linearity Accuracy Precision LOD LOQ Specificity
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Caption: Key parameters for HPLC method validation.

Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification

of Levocabastine in human plasma. The simple sample preparation and robust

chromatographic conditions make it suitable for routine analysis in a variety of research and

clinical settings. The validation data confirms that the method is accurate, precise, and linear

over the specified concentration range.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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